molecular formula C12H12N2O2 B12207980 3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione

3-(benzylamino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B12207980
M. Wt: 216.24 g/mol
InChI Key: YEMPKQWYVPKNJD-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) is a chemical compound with the molecular formula C12H12N2O2. This compound is part of the pyrrole family, which is known for its diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of rubber chemicals as an anti-reversion agent.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction is crucial in its potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 1-methyl-3-[(phenylmethyl)amino]- (9CI) can be compared with other similar compounds such as:

  • **1H-P

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(benzylamino)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C12H12N2O2/c1-14-11(15)7-10(12(14)16)13-8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3

InChI Key

YEMPKQWYVPKNJD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)NCC2=CC=CC=C2

Origin of Product

United States

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